molecular formula C14H12O5 B192511 2-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone CAS No. 15485-65-1

2-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone

Cat. No. B192511
Key on ui cas rn: 15485-65-1
M. Wt: 260.24 g/mol
InChI Key: XYMPPRJBUSAOQA-UHFFFAOYSA-N
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Patent
US09388273B2

Procedure details

Phloroglucinol (39.5 g, 313 mmol), 4-hydroxyphenylacetonitrile (50.0 g, 376 mmol) and anhydrous ethyl ether (200 mL) were added to a roundbottom flask. Under a nitrogen atmosphere at 0° C., aluminum chloride (5.00 g, 39.3 mmol) was added and the flask was capped quickly. A steady stream of HCl(g), generated by addition of concentrated HCl(1) over calcium chloride, was piped into the mixture. This was continued for 6 hours, yielding a pink precipitate. The precipitate was kept overnight at 0° C., then filtered and refluxed in water (500 mL) for 2 hours. This produced a light red powder that was isolated by filtration and dried. The powder was dissolved in acetone and charged with charcoal to afford 42.9 g of pale yellow powder (54% yield). Mp 259° C. 1H NMR (DMSO-d6, ppm): 12.27 (s, 2H,2,6-OH), 10.41 (s, 1H, 4-OH), 9.23 (s, 1H, 4′-OH), 7.02 (d, 2H, J=8.1 Hz, H-2′,6′), 6.68 (d, 2H, J=8.1 Hz, H-3′,5′), 5.82 (s, 2H, H-3,5), 4.21(s, 2H, Ar—CH2—CO—Ar). 13C NMR (DMSO-d6, ppm): 203.5, 165.2, 164.7, 156.31, 131.0, 126.4, 115.4, 104.1, 95.2, 48.5.
Quantity
39.5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
54%

Identifiers

REACTION_CXSMILES
[C:1]1([CH:9]=[C:7]([OH:8])[CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].[OH:10][C:11]1[CH:16]=[CH:15][C:14]([CH2:17][C:18]#N)=[CH:13][CH:12]=1.[Cl-].[Al+3].[Cl-].[Cl-].Cl.[Cl-].[Ca+2].[Cl-].C([O:30]CC)C>>[OH:2][C:1]1[CH:9]=[C:7]([OH:8])[CH:6]=[C:4]([OH:5])[C:3]=1[C:18]([CH2:17][C:14]1[CH:15]=[CH:16][C:11]([OH:10])=[CH:12][CH:13]=1)=[O:30] |f:2.3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
39.5 g
Type
reactant
Smiles
C1(O)=CC(O)=CC(O)=C1
Name
Quantity
50 g
Type
reactant
Smiles
OC1=CC=C(C=C1)CC#N
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)OCC
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the flask was capped quickly
CUSTOM
Type
CUSTOM
Details
yielding a pink precipitate
WAIT
Type
WAIT
Details
The precipitate was kept overnight at 0° C.
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
refluxed in water (500 mL) for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
This produced a light red powder that
CUSTOM
Type
CUSTOM
Details
was isolated by filtration
CUSTOM
Type
CUSTOM
Details
dried
DISSOLUTION
Type
DISSOLUTION
Details
The powder was dissolved in acetone
ADDITION
Type
ADDITION
Details
charged with charcoal

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
OC1=C(C(=CC(=C1)O)O)C(=O)CC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 42.9 g
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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